molecular formula C6H11N3O2 B013008 6-Amino-1,3-dimethyl-1,3-diazinane-2,4-dione CAS No. 104497-09-8

6-Amino-1,3-dimethyl-1,3-diazinane-2,4-dione

Cat. No. B013008
M. Wt: 157.17 g/mol
InChI Key: JQFUGYKLPMWFDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-1,3-dimethyl-1,3-diazinane-2,4-dione, also known as ADDA, is a cyclic dipeptide synthesized from two molecules of L-alanine. ADDA has been found to exhibit various biological activities such as antibacterial, antifungal, antitumor, and immunosuppressive effects.

Mechanism Of Action

The mechanism of action of 6-Amino-1,3-dimethyl-1,3-diazinane-2,4-dione is not fully understood. However, it has been suggested that 6-Amino-1,3-dimethyl-1,3-diazinane-2,4-dione may inhibit bacterial and fungal growth by disrupting the cell membrane and inhibiting protein synthesis.

Biochemical And Physiological Effects

6-Amino-1,3-dimethyl-1,3-diazinane-2,4-dione has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells such as human leukemia cells and breast cancer cells. 6-Amino-1,3-dimethyl-1,3-diazinane-2,4-dione has also been found to have immunosuppressive effects by inhibiting the production of cytokines such as interleukin-2 and interferon-gamma.

Advantages And Limitations For Lab Experiments

6-Amino-1,3-dimethyl-1,3-diazinane-2,4-dione has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. However, there are also some limitations to using 6-Amino-1,3-dimethyl-1,3-diazinane-2,4-dione in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, the mechanism of action of 6-Amino-1,3-dimethyl-1,3-diazinane-2,4-dione is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for research on 6-Amino-1,3-dimethyl-1,3-diazinane-2,4-dione. One potential area of study is the development of new synthetic methods for 6-Amino-1,3-dimethyl-1,3-diazinane-2,4-dione that improve its solubility and purity. Another area of research is the investigation of the mechanism of action of 6-Amino-1,3-dimethyl-1,3-diazinane-2,4-dione, which could lead to the development of new antibacterial and antifungal agents. Additionally, further research is needed to explore the potential use of 6-Amino-1,3-dimethyl-1,3-diazinane-2,4-dione as an immunosuppressive agent in the treatment of autoimmune disorders.

Synthesis Methods

6-Amino-1,3-dimethyl-1,3-diazinane-2,4-dione can be synthesized through the condensation of two molecules of L-alanine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure 6-Amino-1,3-dimethyl-1,3-diazinane-2,4-dione.

Scientific Research Applications

6-Amino-1,3-dimethyl-1,3-diazinane-2,4-dione has been extensively studied for its various biological activities. It has been found to exhibit antibacterial activity against various gram-positive and gram-negative bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. 6-Amino-1,3-dimethyl-1,3-diazinane-2,4-dione has also been shown to have antifungal activity against various fungi such as Candida albicans and Aspergillus niger.

properties

CAS RN

104497-09-8

Product Name

6-Amino-1,3-dimethyl-1,3-diazinane-2,4-dione

Molecular Formula

C6H11N3O2

Molecular Weight

157.17 g/mol

IUPAC Name

6-amino-1,3-dimethyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C6H11N3O2/c1-8-4(7)3-5(10)9(2)6(8)11/h4H,3,7H2,1-2H3

InChI Key

JQFUGYKLPMWFDP-UHFFFAOYSA-N

SMILES

CN1C(CC(=O)N(C1=O)C)N

Canonical SMILES

CN1C(CC(=O)N(C1=O)C)N

synonyms

6-aminodihydro-1,3-dimethyl-2,4(1H,3H) –pyrimidinedione

Origin of Product

United States

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